molecular formula C19H21ClN4O2 B5468451 1-[4-(4-Acetylpiperazin-1-yl)phenyl]-3-(4-chlorophenyl)urea

1-[4-(4-Acetylpiperazin-1-yl)phenyl]-3-(4-chlorophenyl)urea

Cat. No.: B5468451
M. Wt: 372.8 g/mol
InChI Key: OLXNOFDNHVFUET-UHFFFAOYSA-N
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Description

1-[4-(4-Acetylpiperazin-1-yl)phenyl]-3-(4-chlorophenyl)urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by the presence of a piperazine ring, a phenyl group, and a urea moiety, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Acetylpiperazin-1-yl)phenyl]-3-(4-chlorophenyl)urea typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with acetyl chloride to form 4-acetylpiperazine.

    Coupling with Phenyl Groups: The acetylpiperazine is then reacted with 4-chlorophenyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Acetylpiperazin-1-yl)phenyl]-3-(4-chlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The phenyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the phenyl rings.

Scientific Research Applications

1-[4-(4-Acetylpiperazin-1-yl)phenyl]-3-(4-chlorophenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-Acetylpiperazin-1-yl)phenyl]-3-(4-chlorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone: A similar compound with a hydroxyl group instead of a urea moiety.

    4-(1-Acetylpiperazin-4-yl)phenol: Another related compound with a phenol group.

Uniqueness

1-[4-(4-Acetylpiperazin-1-yl)phenyl]-3-(4-chlorophenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[4-(4-acetylpiperazin-1-yl)phenyl]-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O2/c1-14(25)23-10-12-24(13-11-23)18-8-6-17(7-9-18)22-19(26)21-16-4-2-15(20)3-5-16/h2-9H,10-13H2,1H3,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXNOFDNHVFUET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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